

Application Note: Identification of Ebrotidine Metabolites Using Mass Spectrometry

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Compound of Interest

Compound Name: Ebrotidine

Cat. No.: B1671039

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Abstract

This document provides a detailed protocol for the identification and characterization of **Ebrotidine** metabolites from biological matrices, primarily human urine, using liquid chromatography coupled with mass spectrometry (LC-MS). **Ebrotidine**, a histamine H2-receptor antagonist, undergoes metabolic transformation, leading to several derivatives.^{[1][2][3]} The primary metabolite is **Ebrotidine** sulfoxide, with other identified compounds including four S-oxidized metabolites, 4-bromobenzenesulfonamide, and **Ebrotidine** S,S-dioxide.^{[1][4]} This application note outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis to effectively identify these metabolites.

Introduction

Ebrotidine is a gastroprotective agent that acts as a histamine H2-receptor antagonist. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments in drug development. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful analytical tool for detecting and structurally elucidating drug metabolites in complex biological samples. This protocol details methodologies employing LC-MS with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) for the analysis of **Ebrotidine** and its metabolites.

Experimental Protocols

Sample Preparation (Human Urine)

A robust sample preparation is critical for removing interferences and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been evaluated, with LLE demonstrating high efficiency.

Liquid-Liquid Extraction (LLE) Protocol:

- To 1 mL of urine, add a suitable internal standard.
- Adjust the pH of the sample to 11 using an appropriate buffer or base.
- Add 5 mL of an extraction solvent mixture of dichloromethane-2-propanol (9:1, v/v).
- Vortex the mixture for 10 minutes.
- Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous phases.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS system.

Liquid Chromatography

An optimized reversed-phase HPLC method is essential for separating **Ebrotidine** from its various metabolites.

HPLC Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient Elution	0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μ L
UV Detection	280 nm (for simultaneous UV detection)

Mass Spectrometry

Both APCI and ESI have been successfully used for the ionization of **Ebrotidine** and its metabolites. The choice of ionization source may depend on the specific metabolite and instrument availability. To obtain structural information, tandem mass spectrometry (MS/MS) or in-source fragmentation (cone voltage fragmentation) is necessary.

Mass Spectrometry Parameters (Illustrative):

Parameter	Positive Ion Mode	Negative Ion Mode
Ionization Source	APCI or ESI	APCI or ESI
Scan Mode	Full Scan (m/z 100-600)	Full Scan (m/z 100-600)
Capillary Voltage	3.5 kV	-3.0 kV
Cone Voltage	30 V (can be increased for in-source fragmentation)	30 V (can be increased for in-source fragmentation)
Source Temperature	120°C	120°C
Desolvation Temp.	350°C	350°C
Collision Gas	Argon	Argon
Collision Energy	20-40 eV (for MS/MS)	20-40 eV (for MS/MS)

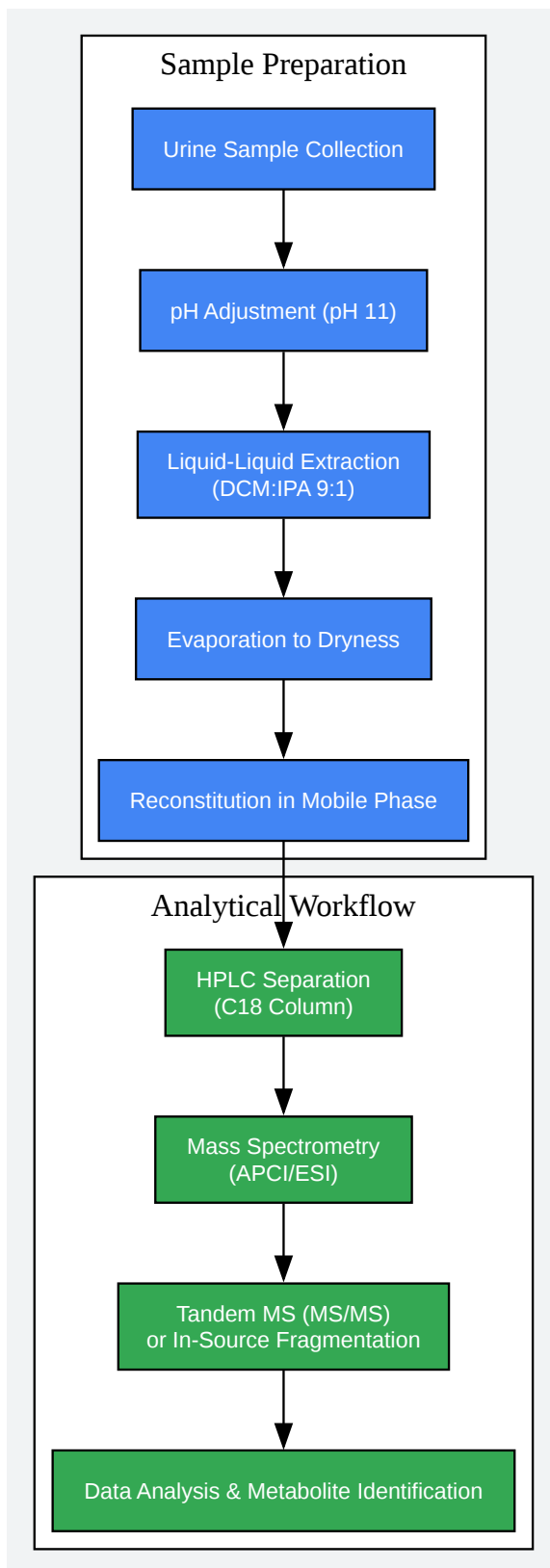
Data Presentation

The following table summarizes the key metabolites of **Ebrotidine** identified in human urine. The exact quantitative amounts can vary significantly between individuals and are dependent on the administered dose. Researchers should generate their own calibration curves for accurate quantification.

Table 1: Identified Metabolites of **Ebrotidine**

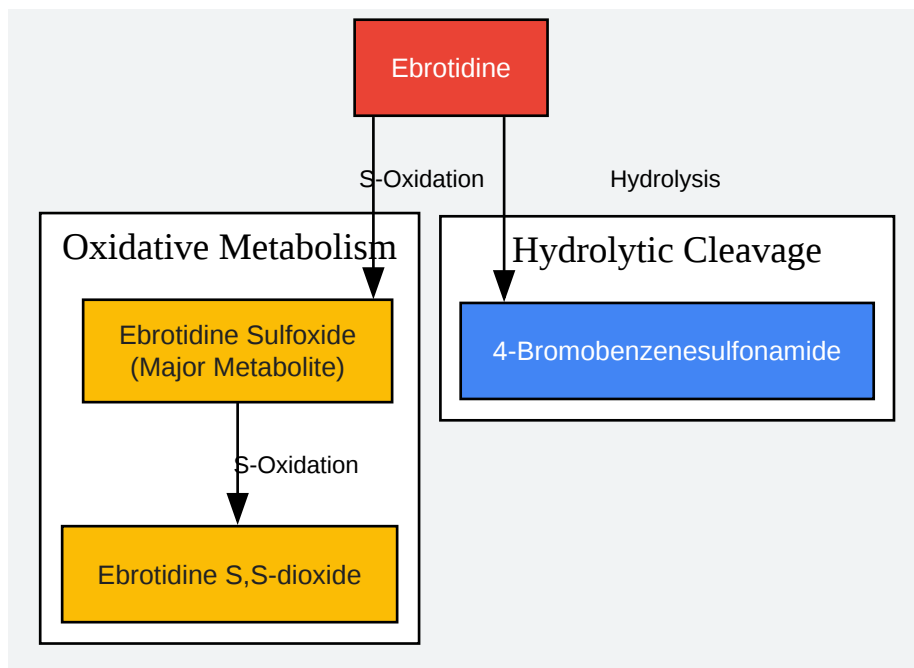
Compound	Molecular Formula	Monoisotopic Mass (Da)	m/z [M+H] ⁺	m/z [M-H] ⁻
Ebrotidine	C ₁₄ H ₁₆ BrN ₅ O ₂ S ₃	476.97	477.98	475.96
Ebrotidine Sulfoxide	C ₁₄ H ₁₆ BrN ₅ O ₃ S ₃	492.97	493.98	491.96
Ebrotidine S,S-dioxide	C ₁₄ H ₁₆ BrN ₅ O ₄ S ₃	508.96	509.97	507.95
4-Bromobenzenesulfonamide	C ₆ H ₆ BrNO ₂ S	234.93	235.94	233.92

Visualizations



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Caption: Experimental workflow for the identification of **Ebrotidine** metabolites.



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Caption: Proposed metabolic pathway of **Ebrotidine**.

Discussion

The described methods provide a robust framework for the identification of **Ebrotidine** metabolites. The combination of liquid-liquid extraction, reversed-phase HPLC, and mass spectrometry with both positive and negative ion modes allows for the comprehensive profiling of metabolites in urine samples. The use of tandem mass spectrometry or in-source fragmentation is crucial for obtaining structural information to confirm the identity of the metabolites. The major metabolic pathway appears to be S-oxidation of the thioether group, leading to the formation of **Ebrotidine** sulfoxide and subsequently **Ebrotidine** S,S-dioxide. A secondary pathway involves the cleavage of the molecule, resulting in the formation of 4-bromobenzenesulfonamide. For definitive structural elucidation, comparison with synthesized reference standards is recommended.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of **Ebrotidine** metabolites using LC-MS. The methodologies outlined are suitable for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. By following these protocols, scientists can effectively characterize the metabolic profile of **Ebrotidine**, contributing to a better understanding of its disposition in biological systems.

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